-(p-Tolyl)propionic acid, also known as p-methylbenzenepropanoic acid, is an organic molecule with the chemical formula C₁₀H₁₂O₂. Its synthesis can be achieved through various methods, including the alkylation of p-toluic acid with propionic acid or the oxidation of p-methylstyrene using potassium permanganate.
While research on the specific applications of 3-(p-Tolyl)propionic acid is limited, its chemical structure suggests potential uses in various scientific fields:
3-(p-Tolyl)propionic acid, also known as 3-(4-methylphenyl)propanoic acid, is an organic compound belonging to the class of phenylpropanoic acids []. These compounds have a structure featuring a benzene ring connected to a propanoic acid group (acetic acid with an additional carbon chain). 3-(p-Tolyl)propionic acid is a white to light orange crystalline solid at room temperature [].
The key feature of 3-(p-Tolyl)propionic acid's structure is the aromatic benzene ring with a methyl group attached at the para (p) position, meaning the methyl group is bonded to the fourth carbon atom in the ring. This "p-tolyl" group is linked to a three-carbon chain (propionic acid) through the third carbon (hence the "3-" prefix) []. The propionic acid chain terminates with a carboxylic acid group (COOH), which is responsible for the acidic properties of the molecule.
Reaction with an alcohol in the presence of an acid catalyst to form an ester.
Reaction with an amine to form an amide.
Removal of the CO2 group under specific conditions, leading to a hydrocarbon with one fewer carbon atom.
The exact reaction conditions and reagents used would depend on the desired product.
One reported use of 3-(p-Tolyl)propionic acid involves its coupling with 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide for resin functionalization []. This suggests its potential application in organic synthesis for creating specific functional groups on surfaces.
Irritant